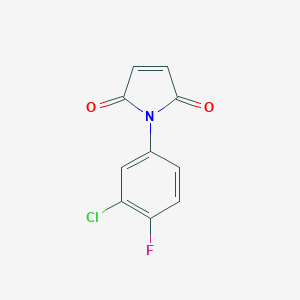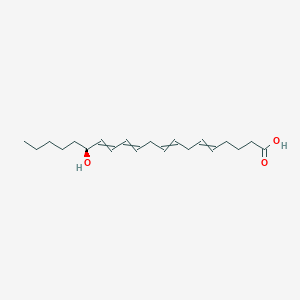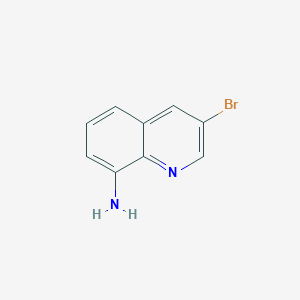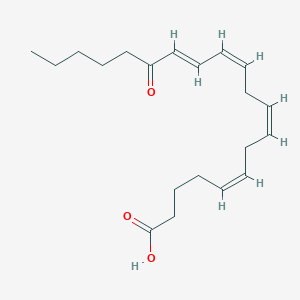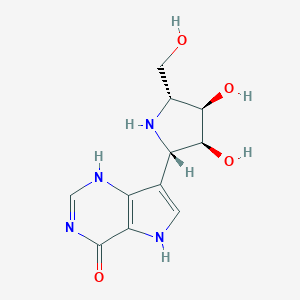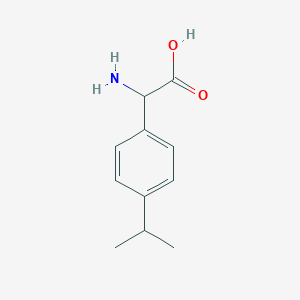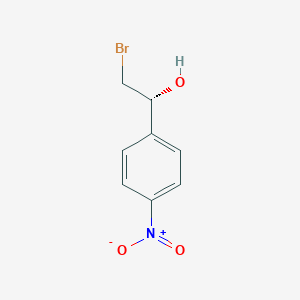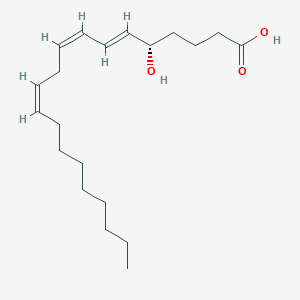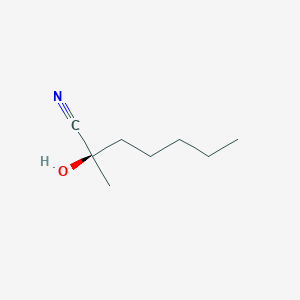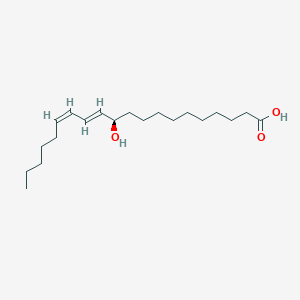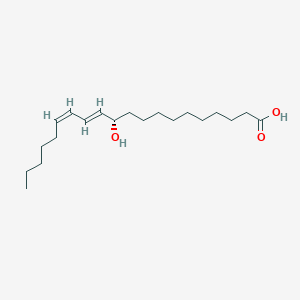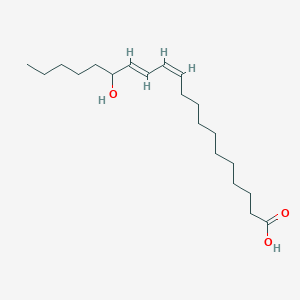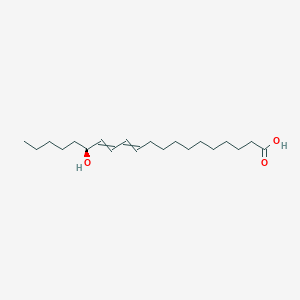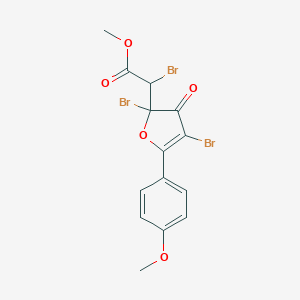
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Mecanismo De Acción
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the reward pathway, leading to feelings of euphoria and increased motivation. However, chronic use of MDPV can lead to neurotoxicity and addiction.
Efectos Bioquímicos Y Fisiológicos
MDPV has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and induces hyperthermia. Chronic use of MDPV can lead to neurotoxicity and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has been used in animal models to study the neurobiological mechanisms underlying addiction and depression. However, due to its potential for abuse and neurotoxicity, caution must be exercised when using MDPV in laboratory experiments.
Direcciones Futuras
Future research on MDPV should focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies should also investigate the mechanisms underlying the neurotoxicity and addiction potential of MDPV. Additionally, research should explore the potential use of MDPV as a tool for studying the neurobiological mechanisms underlying addiction and depression.
Conclusion:
MDPV is a synthetic cathinone that has gained popularity as a recreational drug, but has also been studied for its potential therapeutic applications. Studies have shown that MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. MDPV has been shown to have anxiogenic and antidepressant effects in animal models, but chronic use can lead to neurotoxicity and addiction. Future research should focus on the potential therapeutic applications of MDPV and the mechanisms underlying its neurotoxicity and addiction potential.
Métodos De Síntesis
MDPV can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with bromine, followed by the reaction of the resulting product with furan-2-carboxylic acid and methanol. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that MDPV has a high affinity for the dopamine transporter, which is involved in the regulation of mood and motivation. MDPV has also been shown to have anxiogenic and antidepressant effects in animal models.
Propiedades
Número CAS |
139266-54-9 |
|---|---|
Nombre del producto |
Methyl 2,3-dihydro-5-(4-methoxyphenyl)-3-oxo-alpha,2,4-tribromo-2-furanacetate |
Fórmula molecular |
C14H11Br3O5 |
Peso molecular |
498.95 g/mol |
Nombre IUPAC |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methoxyphenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C14H11Br3O5/c1-20-8-5-3-7(4-6-8)10-9(15)12(18)14(17,22-10)11(16)13(19)21-2/h3-6,11H,1-2H3 |
Clave InChI |
SKVDOZXTCSIXIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Br)Br)Br |
Sinónimos |
methyl 2-bromo-2-[2,4-dibromo-5-(4-methoxyphenyl)-3-oxo-2-furyl]acetat e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



